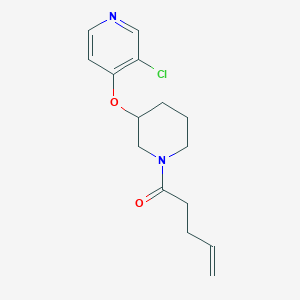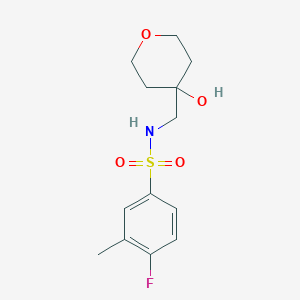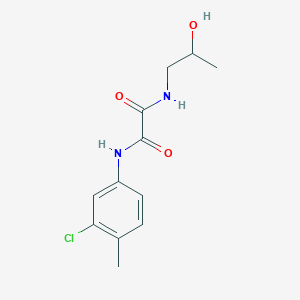
N'-(3-氯-4-甲基苯基)-N-(2-羟丙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxypropyl)oxamide is a useful research compound. Its molecular formula is C12H15ClN2O3 and its molecular weight is 270.71. The purity is usually 95%.
BenchChem offers high-quality N'-(3-chloro-4-methylphenyl)-N-(2-hydroxypropyl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(3-chloro-4-methylphenyl)-N-(2-hydroxypropyl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
配位化学和抗癌活性
对不对称 N,N'-双(取代)草酰胺配体桥接的二铜(II)配合物的研究,包括与 N'-(3-氯-4-甲基苯基)-N-(2-羟丙基)草酰胺相关的配体,已证明在配位化学和生物活性方面具有显着的潜力。郑等人 (2015) 合成了显示出体外抗癌活性和 DNA 结合亲和力的新型二铜(II) 配合物,表明这些化合物与抗癌剂的开发有关 郑等人,2015。
结构表征和生物大分子相互作用
李等人 (2012) 对由不对称 N,N'-双(取代)草酰胺配体构建的双金属配合物进行的研究揭示了它们与 DNA 和蛋白质的结构表征和相互作用。这项研究突出了草酰胺衍生物在形成具有潜在生物应用的双核配合物方面的多功能性李等人,2012。
分子对接研究
王等人 (2016) 合成了 N-(5-氯-2-羟苯基)-N'-(3-羟丙基)草酰胺并进行了研究,提供了一个详细结构分析的例子,该分析对于理解草酰胺衍生物的分子相互作用和对接能力至关重要,可能指导设计具有特定生物功能的新化合物 王等人,2016。
抗菌应用
德赛等人 (2011) 证明了相关化合物的抗菌特性,表明草酰胺衍生物可以作为开发新型抗菌剂的基础。他们对叠合的喹唑啉酮和 4-噻唑烷酮化合物进行的研究概述了草酰胺衍生物在解决细菌和真菌感染方面的潜力 德赛等人,2011。
先进材料合成
草酰胺衍生物也因其在先进材料合成中的潜力而受到探索。例如,杨和林 (1995) 对基于草酰胺衍生物的聚酰胺和聚酰亚胺的合成和性质的研究证明了这些化合物在制造具有独特热和溶解性性能的高性能聚合物中的应用 杨和林,1995。
属性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-7-3-4-9(5-10(7)13)15-12(18)11(17)14-6-8(2)16/h3-5,8,16H,6H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRRIJKSSWAUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2578410.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2578411.png)
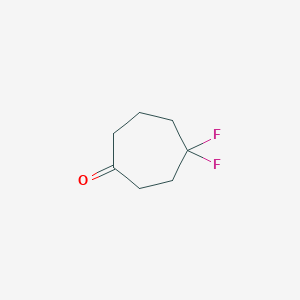
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2578415.png)
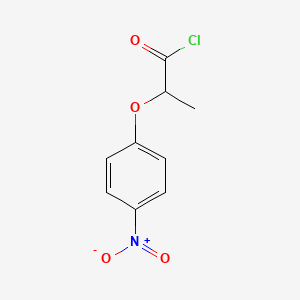

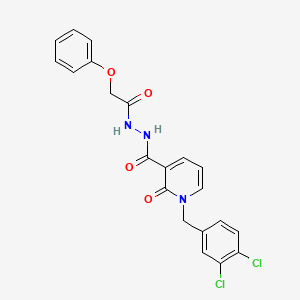

![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)
![1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578425.png)
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)
